molecular formula C19H24N2OS B4657433 N-(1-ethyl-4-piperidinyl)-4-methyl-5-phenyl-2-thiophenecarboxamide

N-(1-ethyl-4-piperidinyl)-4-methyl-5-phenyl-2-thiophenecarboxamide

Cat. No. B4657433
M. Wt: 328.5 g/mol
InChI Key: YDDPKJRDZBVNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound N-(1-ethyl-4-piperidinyl)-4-methyl-5-phenyl-2-thiophenecarboxamide, commonly known as EPTC, is a thiocarbamate herbicide that is widely used in agriculture. EPTC is a selective herbicide that controls annual grasses and some broadleaf weeds. It is used in a variety of crops, including corn, soybeans, potatoes, and vegetables.

Mechanism of Action

EPTC works by inhibiting the activity of the enzyme acetolactate synthase (ALS) in plants. ALS is an enzyme that is involved in the biosynthesis of the amino acids valine, leucine, and isoleucine. By inhibiting the activity of ALS, EPTC prevents the biosynthesis of these amino acids, which are essential for plant growth. This leads to the death of the plant.
Biochemical and Physiological Effects
EPTC has been shown to have a number of biochemical and physiological effects on plants. It has been shown to inhibit the activity of ALS, as mentioned above, but it has also been shown to affect the activity of other enzymes and proteins in plants. EPTC has been shown to affect the activity of peroxidase, an enzyme that is involved in the metabolism of reactive oxygen species in plants. It has also been shown to affect the activity of glutathione S-transferase, an enzyme that is involved in the detoxification of xenobiotics in plants.

Advantages and Limitations for Lab Experiments

EPTC has a number of advantages and limitations for use in lab experiments. One advantage is that it is a well-established herbicide that has been extensively studied. This means that there is a large body of literature on the use of EPTC in lab experiments. Another advantage is that EPTC is relatively easy to use and can be applied to plants in a variety of ways, including as a foliar spray or as a soil drench.
One limitation of using EPTC in lab experiments is that it is a toxic compound that can be hazardous to researchers. Care must be taken when handling EPTC to avoid exposure. Another limitation is that EPTC is a herbicide that is designed to kill plants. This means that it may not be suitable for use in experiments that require the plants to be alive.

Future Directions

There are a number of future directions for research on EPTC. One area of research could be to investigate the effects of EPTC on non-target organisms, such as insects and soil microorganisms. Another area of research could be to investigate the potential use of EPTC as a tool for gene expression analysis in plants. Finally, research could be conducted to investigate the potential use of EPTC in the development of new herbicides with improved selectivity and reduced environmental impact.

Scientific Research Applications

EPTC has been extensively studied for its herbicidal properties. It has been used in many scientific studies to investigate its mechanism of action and its effects on plants. EPTC has also been used in studies to investigate its potential use as a tool for gene expression analysis in plants.

properties

IUPAC Name

N-(1-ethylpiperidin-4-yl)-4-methyl-5-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-3-21-11-9-16(10-12-21)20-19(22)17-13-14(2)18(23-17)15-7-5-4-6-8-15/h4-8,13,16H,3,9-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDPKJRDZBVNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2=CC(=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethylpiperidin-4-yl)-4-methyl-5-phenylthiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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